Tarloxotinib bromide

Descripción general

Descripción

El bromuro de tarloxotinib es un profármaco activado por hipoxia diseñado para liberar un potente inhibidor irreversible del receptor del factor de crecimiento epidérmico (EGFR) y del receptor 2 del factor de crecimiento epidérmico humano (HER2) en condiciones hipóxicas. Este compuesto es particularmente significativo en el tratamiento de cánceres, como el cáncer de pulmón de células no pequeñas y el cáncer de mama HER2 positivo, donde se dirige e inhibe la actividad de estos receptores, evitando así la proliferación y la supervivencia de las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del bromuro de tarloxotinib implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales que confieren sus propiedades activadas por hipoxia. Los pasos clave incluyen:

Formación de la estructura principal: Esto implica la síntesis de un núcleo de pirido[3,4-d]pirimidina a través de una serie de reacciones de condensación.

Funcionalización: Introducción de bromo y otros grupos funcionales para mejorar su actividad en condiciones hipóxicas.

Ensamblaje final: Reacciones de acoplamiento para unir la porción sensible a la hipoxia a la estructura principal

Métodos de producción industrial

La producción industrial del bromuro de tarloxotinib sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El bromuro de tarloxotinib experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: En condiciones hipóxicas, el compuesto se activa mediante oxidación, liberando el inhibidor activo.

Reducción: En presencia de agentes reductores, el compuesto puede sufrir reducción, afectando su actividad.

Sustitución: Pueden ocurrir varias reacciones de sustitución en diferentes grupos funcionales, alterando sus propiedades químicas

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Para activar el profármaco en condiciones hipóxicas.

Agentes reductores: Para estudiar los efectos de la reducción en el compuesto.

Sustituyentes: Para modificar los grupos funcionales y estudiar sus efectos sobre la actividad del compuesto

Principales productos formados

El principal producto formado a partir de la activación del bromuro de tarloxotinib es el inhibidor irreversible de EGFR y HER2, que ejerce sus efectos terapéuticos al inhibir estos receptores .

Aplicaciones Científicas De Investigación

Preclinical Studies

Preclinical evaluations have demonstrated the efficacy of tarloxotinib bromide in various cancer models:

- Non-Small Cell Lung Cancer : In studies involving patient-derived xenografts with EGFR exon 20 insertions, tarloxotinib-E showed significant inhibition of cell proliferation and induced apoptosis. Notably, pharmacokinetic analyses indicated higher concentrations of tarloxotinib-E in tumor tissues compared to plasma, confirming its tumor-selective delivery system .

- Squamous Cell Carcinoma : In models expressing wild-type EGFR, this compound exhibited superior activity compared to existing EGFR-targeted therapies like cetuximab and afatinib. In one study, treatment with tarloxotinib resulted in a 100% response rate in xenograft models, while the comparator treatments failed to control tumor growth effectively .

Clinical Trials

This compound has been evaluated in several clinical trials:

- Phase II Trials in NSCLC : A notable trial focused on patients with EGFR exon 20 insertions reported an objective response rate (ORR) of 58% among evaluable patients. The trial highlighted the compound's potential to overcome resistance associated with conventional EGFR TKIs .

- Safety Profile : Common treatment-related adverse events included gastrointestinal issues such as diarrhea and rash. However, the incidence of severe toxicities was relatively manageable, suggesting a favorable safety profile for ongoing and future treatments .

Case Studies

Several case studies have illustrated the clinical efficacy of this compound:

- Lung Adenocarcinoma : A patient with lung adenocarcinoma harboring a HER2 exon 20 mutation demonstrated a dramatic clinical response after treatment with this compound during a phase II trial. This case underscores the drug's potential effectiveness in specific genetic contexts .

Comparative Efficacy Table

| Study | Cancer Type | Treatment Group | Objective Response Rate (%) | Adverse Events |

|---|---|---|---|---|

| Study 1 | NSCLC | This compound | 58% | Rash, Diarrhea |

| Study 2 | SCC | This compound | 100% | Minimal Toxicity |

| Study 3 | NSCLC | Cetuximab | 20% | Severe Rash |

| Study 4 | SCC | Afatinib | 33% | Diarrhea |

Mecanismo De Acción

El bromuro de tarloxotinib ejerce sus efectos a través de un mecanismo de acción único. En condiciones hipóxicas, el compuesto se activa para liberar un potente inhibidor irreversible de EGFR y HER2. Este inhibidor se une de forma covalente a los receptores, evitando su activación y las vías de señalización subsiguientes que promueven la proliferación y la supervivencia de las células cancerosas. La naturaleza activada por hipoxia del compuesto asegura que se dirige selectivamente a las células tumorales, minimizando los efectos en los tejidos normales .

Comparación Con Compuestos Similares

Compuestos similares

Erlotinib: Otro inhibidor de EGFR, pero no activado por hipoxia.

Afatinib: Un inhibidor irreversible de EGFR y HER2, pero carece de la propiedad activada por hipoxia.

Lapatinib: Un inhibidor reversible de EGFR y HER2, utilizado en terapias combinadas

Singularidad del bromuro de tarloxotinib

El bromuro de tarloxotinib es único debido a su mecanismo de acción activado por hipoxia, que permite un direccionamiento selectivo de las células tumorales mientras se respetan los tejidos normales. Esta propiedad reduce las toxicidades limitantes de la dosis asociadas con la inhibición sistémica de EGFR y HER2, convirtiéndolo en un candidato prometedor para la terapia contra el cáncer .

Actividad Biológica

Tarloxotinib bromide (also known as TH-4000) is a novel hypoxia-activated prodrug designed to selectively inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in tumor microenvironments characterized by low oxygen levels. This compound has garnered attention for its potential therapeutic applications, particularly in treating non-small cell lung cancer (NSCLC) and squamous cell carcinoma of the head and neck (SCCHN). This article delves into its biological activity, mechanisms of action, preclinical studies, and clinical implications.

Tarloxotinib is a prodrug that becomes activated under hypoxic conditions, which are common in solid tumors. The activation process involves the reduction of tarloxotinib to its active form, tarloxotinib-E, which covalently binds to and inhibits pan-HER kinases. This selective activation allows for higher concentrations of the active drug within tumors while minimizing systemic exposure, potentially reducing side effects associated with conventional EGFR inhibitors.

Activation Process

- Hypoxia Trigger : Under low oxygen conditions, the nitro group of tarloxotinib is reduced to a radical anion.

- Drug Release : The radical anion can fragment to release tarloxotinib-E, which irreversibly inhibits EGFR and HER2.

- Targeted Inhibition : This mechanism allows for effective inhibition of signaling pathways involved in tumor proliferation and survival.

Efficacy in Cancer Models

Preclinical studies have demonstrated the efficacy of tarloxotinib in various cancer models:

- In Vitro Studies : Tarloxotinib-E showed potent inhibition of cell proliferation in patient-derived cancer models with mutations in EGFR and HER2. For instance, it inhibited phosphorylation of HER2 at concentrations as low as 10 nM .

- In Vivo Studies : In murine xenograft models, treatment with tarloxotinib resulted in significant tumor regression or growth inhibition. A study reported a 100% response rate in FaDu xenografts treated with 48 mg/kg of tarloxotinib .

Pharmacokinetics

Pharmacokinetic analyses indicated that tarloxotinib-E concentrations were significantly higher in tumor tissues compared to plasma, suggesting effective tumor targeting .

Resistance Mechanisms

Research has identified potential mechanisms of acquired resistance to tarloxotinib, including secondary mutations in HER2 (e.g., C805S mutation) and increased expression of HER3, which can diminish the drug's efficacy .

Clinical Studies

Tarloxotinib has been evaluated in clinical trials for patients with advanced NSCLC harboring specific mutations. A notable Phase 2 study demonstrated promising results for patients with EGFR exon 20 insertion mutations, showing a significant clinical response .

Key Findings from Clinical Trials

- Patient Population : Patients with EGFR-mutant NSCLC who progressed on prior EGFR tyrosine kinase inhibitors (TKIs).

- Outcomes : Improved progression-free survival (PFS) and overall response rates compared to traditional therapies.

Propiedades

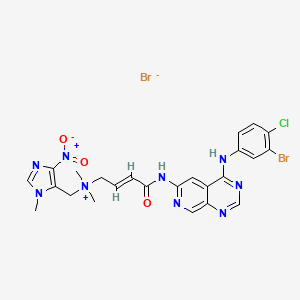

IUPAC Name |

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIMVYUBWMMHJ-FXRZFVDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Br2ClN9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636180-98-7 | |

| Record name | Tarloxotinib bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636180987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TARLOXOTINIB BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y31FJ8K50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.